3-(m-Tolyl)azetidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

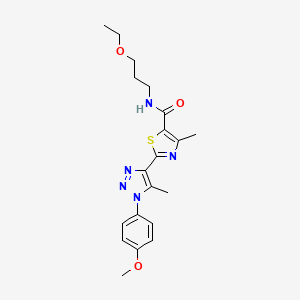

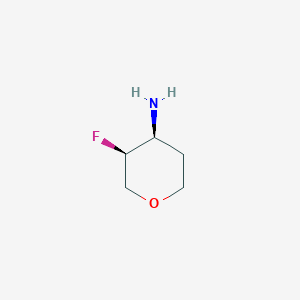

3-(m-Tolyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, but they are more stable than related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones .Molecular Structure Analysis

Azetidines are four-membered heterocycles. They have a considerable ring strain which drives their reactivity . They are more stable than related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

The InChI code for this compound is 1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .Scientific Research Applications

Synthesis and Drug Development

Synthetic Approaches

Azetidine compounds, including 3-azetidine derivatives, have been synthesized through various methods, offering potential as scaffolds in drug development. For example, a straight-forward synthesis of azetidine-3-amines from bench stable, commercial materials has been reported, demonstrating moderate-to-high yields with secondary amines. This methodology is highlighted as favorable compared to alternative procedures and can be utilized in "any-stage" functionalization, including the late-stage azetidinylation of approved drugs and compounds with pharmacological activity (Wang & Duncton, 2020).

Drug Development Applications

Azetidines are valuable motifs in contemporary medicinal chemistry due to their structural similarity to amino acids and their potential in peptidomimetic and nucleic acid chemistry. They are considered for catalytic processes and represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions. This underlines the potential of azetidine derivatives, including 3-(m-Tolyl)azetidine Hydrochloride, in the development of new therapeutic agents (Mehra et al., 2017).

Chemical Properties and Applications

- Chemical Process Development: The synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, through a scalable process illustrates the chemical versatility and potential applications of azetidine derivatives in producing active pharmaceutical ingredients (APIs). This includes detailed safety studies and the identification of suitable counterions for mitigating energetic properties, which could be relevant for handling and developing this compound in pharmaceutical contexts (Kohler et al., 2018).

Mechanism of Action

Target of Action

Azetidines, the class of compounds to which “3-(m-Tolyl)azetidine Hydrochloride” belongs, are known to be important in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates .

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines have been used in the synthesis of various structures, including branched and linear structures .

Pharmacokinetics

The physicochemical properties of a drug-like molecule can influence its potential to become a drug should a disease-modifying receptor be identified .

Result of Action

Azetidines have been used in various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions .

Safety and Hazards

3-(m-Tolyl)azetidine Hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

properties

IUPAC Name |

3-(3-methylphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJLXEFOFRJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2616431.png)

![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)

![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)

![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)

![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)

![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)